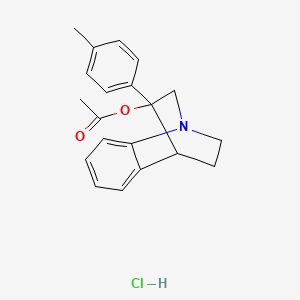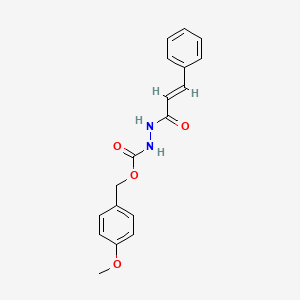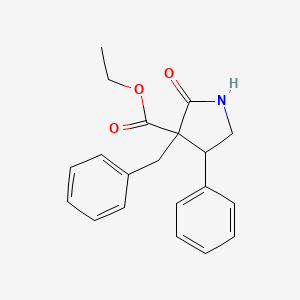
3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the natural compound quinoline, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets and modulating various signaling pathways.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride in lab experiments is its potent biological activities. However, its low solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to elucidate its exact mechanism of action and cellular targets.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate hydrochloride involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antitumor activities. It has also been shown to possess potent antioxidant and antimicrobial properties.
Propriétés
IUPAC Name |
[9-(4-methylphenyl)-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-14-7-9-16(10-8-14)20(23-15(2)22)13-21-12-11-18(20)17-5-3-4-6-19(17)21;/h3-10,18H,11-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTFHUXJJACTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN3CCC2C4=CC=CC=C43)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5399614.png)
![N-[2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5399620.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5399637.png)
![2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5399642.png)
![methyl 7-(3,5-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5399651.png)
![3-[2-(2,2-dimethylpyrrolidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5399654.png)
![N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)

![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)
![2-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5399703.png)
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)
